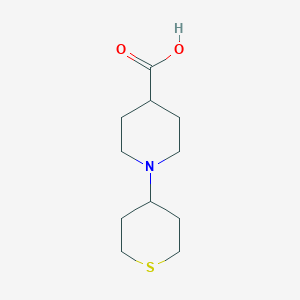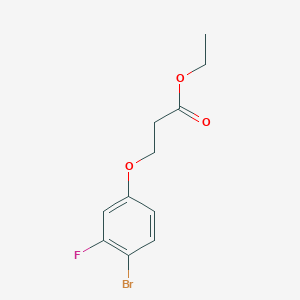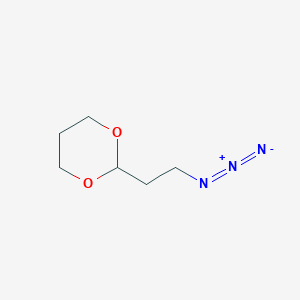
2-(1,3-Dioxane-2-yl)ethyl azide
説明
“2-(1,3-Dioxane-2-yl)ethyl azide” is a potent chemical compound used in various scientific research. It is a derivative of 1,3-Dioxane , which is a heterocyclic organic compound. It is also related to Ethyl-1,3-hexanediol .
Synthesis Analysis
The synthesis of “2-(1,3-Dioxane-2-yl)ethyl azide” could potentially involve the use of 1,3-Dioxane-2-ethyl- magnesium complex . The reaction involves the in situ generation of the N -acyliminium ion intermediate, which undergoes a nucleophilic attack by the azide ion, followed by a [3 + 2]-intramolecular azide–alkyne cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxane-2-yl)ethyl azide” is related to that of 2-(1,3-Dioxan-2-yl)ethanol . The molecular formula of 2-(1,3-Dioxan-2-yl)ethanol is CHO, with an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .
Chemical Reactions Analysis
The chemical reactions involving “2-(1,3-Dioxane-2-yl)ethyl azide” could potentially involve Grignard reactions . The azide ion is a great nucleophile and can be used in SN2 reactions .
科学的研究の応用
Synthesis and Chemical Properties
Intermediates in Carbapenem Synthesis : Derivatives of 1,3-dioxane have been utilized as intermediates in the synthesis of β-lactam antibiotics, specifically carbapenems, demonstrating the utility of these compounds in pharmaceutical chemistry (Jacopin et al., 2001).
Metal Complex Formation : Compounds containing the 2-(1,3-dioxane-2-yl)ethyl moiety have been used to synthesize Group 12 metal complexes, which were characterized for their spectral properties and crystal structure, indicating their potential in materials science and coordination chemistry (Chopra, Sharma, & Srivastava, 2015).
Organic Synthesis and Protecting Groups : The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been introduced as a versatile protecting and activating group for amine synthesis, highlighting its significance in organic synthesis methodologies (Sakamoto et al., 2006).
Biological and Medicinal Research
- Antibacterial Activity : Novel chiral 1,3-dioxane compounds have been synthesized and characterized for their antibacterial activities against various bacteria, underscoring the potential of such derivatives in developing new antibacterial agents (Yuan et al., 2015).
Material Science and Catalysis
- Catalysis and Polymerization : The synthesis of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes has been explored for their application in catalyzing the alkylation of cyclic amines with alcohols, demonstrating their utility in catalysis and material science (Doğan Ulu, Gürbüz, & Özdemir, 2017).
Photophysical and Photochemical Properties
- Singlet Oxygen Quenching : Azide ions, including those derived from 2-(1,3-dioxane-2-yl)ethyl azide structures, are strong quenchers of singlet molecular oxygen, a property that is essential in studies of oxidation processes and photodynamic therapy research (Li et al., 2001).
将来の方向性
特性
IUPAC Name |
2-(2-azidoethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-3-2-6-10-4-1-5-11-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSMHTZJXLBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxane-2-yl)ethyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




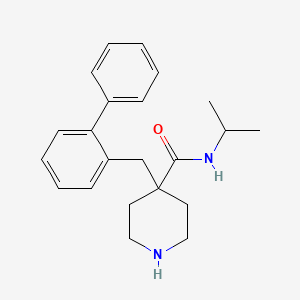



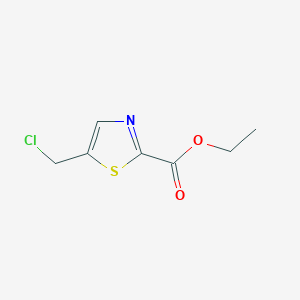
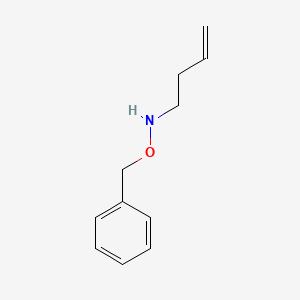
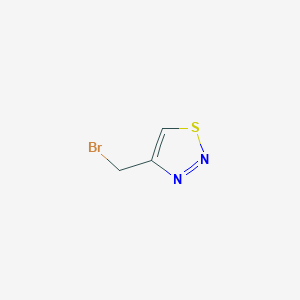
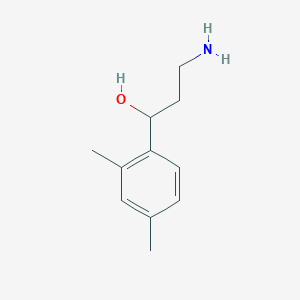
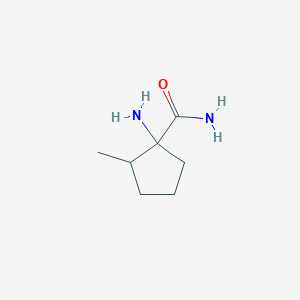
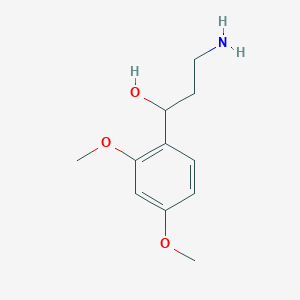
![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)
